(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1965314-51-5
VCID: VC5578129
InChI: InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Molecular Formula: C14H21NO6S
Molecular Weight: 331.38

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

CAS No.: 1965314-51-5

Cat. No.: VC5578129

Molecular Formula: C14H21NO6S

Molecular Weight: 331.38

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate - 1965314-51-5

Specification

CAS No. 1965314-51-5
Molecular Formula C14H21NO6S
Molecular Weight 331.38
IUPAC Name 4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
Standard InChI InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1
Standard InChI Key ZKXKMXGRLDZZJZ-FYZOBXCZSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₂₁NO₆S) features three key components:

  • Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 3, providing conformational rigidity and serving as a hydrogen bond acceptor .

  • Ester Group: The methyl ester at the acetoxy position enhances solubility in organic solvents and facilitates hydrolysis to carboxylic acids in prodrug formulations .

  • Tosylate Group: The 4-methylbenzenesulfonate moiety acts as a leaving group, enabling nucleophilic substitution reactions in synthetic pathways .

Physicochemical Data

PropertyValueSource
Molecular Weight331.39 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-
SolubilitySoluble in DMSO, methanol
Storage ConditionsRoom temperature, dry, sealed

The compound’s chiral center at the pyrrolidine C3 position ensures enantiomeric purity, critical for avoiding racemic mixtures in drug candidates . Its stability under ambient conditions makes it suitable for long-term storage in research settings .

Synthesis and Industrial Production

Key Synthetic Routes

  • Esterification of Pyrrolidin-3-ol:
    The (R)-pyrrolidin-3-ol intermediate undergoes esterification with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃), yielding (R)-methyl 2-(pyrrolidin-3-yloxy)acetate .

  • Tosylation Reaction:
    The secondary alcohol on the pyrrolidine ring is sulfonated using p-toluenesulfonyl chloride (TsCl) in dichloromethane, forming the final tosylate salt .

Optimization Challenges

  • Enantioselectivity: Asymmetric synthesis or chiral resolution techniques are required to maintain >97% enantiomeric excess (ee) .

  • Yield Improvement: Catalytic methods using DMAP (4-dimethylaminopyridine) enhance tosylation efficiency, achieving yields >80% .

Pharmacological Applications

CNS-Targeted Drug Development

The compound’s pyrrolidine scaffold mimics neurotransmitters like dopamine and serotonin, enabling its use in synthesizing CNS agents . Examples include:

  • Dopamine D3 Receptor Agonists: For Parkinson’s disease and schizophrenia .

  • Serotonin Reuptake Inhibitors: Investigated for depression and anxiety disorders .

Prodrug Design

The methyl ester group undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acids. This property is exploited in prodrugs to improve bioavailability . For instance, antiviral candidates targeting SARS-CoV-2’s 3CL protease incorporate similar tosylate intermediates .

Industrial and Research Use

Scale-Up Considerations

ParameterDetail
Batch Size0.1 g to 1 kg available
Pricing (Research Scale)฿1,350–฿4,725 per gram
Purity≥97% (HPLC)

Future Directions and Challenges

Emerging Applications

  • Antiviral Therapeutics: Structural analogs are being evaluated against coronaviruses, including SARS-CoV-2 .

  • Oncology: Tosylate derivatives show promise as kinase inhibitors in cancer therapy .

Synthetic Challenges

  • Cost-Effective Catalysts: Developing recyclable catalysts for asymmetric synthesis remains a priority.

  • Green Chemistry: Transitioning to solvent-free or aqueous-phase reactions to reduce environmental impact.

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